molecular formula C32H29N5OS B11972243 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11972243
M. Wt: 531.7 g/mol
InChI Key: WAQBPGBWNSKOBM-IWBSIUBASA-N
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Description

This compound features a biphenyl-ethylidene group linked to a sulfanyl acetohydrazide moiety, which is further substituted with a 4H-1,2,4-triazole ring bearing 4,5-bis(4-methylphenyl) groups. The structural complexity arises from the conjugation of aromatic systems (biphenyl, methylphenyl) and heterocyclic components (triazole), which confer unique electronic and steric properties.

Properties

Molecular Formula

C32H29N5OS

Molecular Weight

531.7 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C32H29N5OS/c1-22-9-13-28(14-10-22)31-35-36-32(37(31)29-19-11-23(2)12-20-29)39-21-30(38)34-33-24(3)25-15-17-27(18-16-25)26-7-5-4-6-8-26/h4-20H,21H2,1-3H3,(H,34,38)/b33-24+

InChI Key

WAQBPGBWNSKOBM-IWBSIUBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves multiple steps, starting with the preparation of the key intermediates. The general synthetic route includes:

    Preparation of 1,1’-biphenyl-4-carbaldehyde: This intermediate is synthesized through the oxidation of 1,1’-biphenyl-4-methanol using an oxidizing agent such as pyridinium chlorochromate (PCC).

    Formation of the hydrazone: The 1,1’-biphenyl-4-carbaldehyde is then reacted with 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide in the presence of an acid catalyst to form the hydrazone derivative.

    Cyclization: The hydrazone derivative undergoes cyclization under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced hydrazones, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential as a therapeutic agent due to its structural features that may interact with biological targets.

Antimicrobial Activity :
Research indicates that hydrazone derivatives, including this compound, show significant antimicrobial properties. A study demonstrated that similar hydrazone compounds exhibit activity against various bacterial strains, suggesting that N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide could be effective against resistant bacterial infections .

Anticancer Properties :
Hydrazine derivatives have been investigated for their anticancer potential. The triazole moiety is known to enhance the cytotoxicity of compounds against cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis .

Agricultural Applications

The compound's unique structure may also be beneficial in agricultural chemistry.

Fungicidal Activity :
Research has indicated that triazole derivatives possess fungicidal properties. The incorporation of the triazole ring in this compound suggests potential applications as a fungicide against crop diseases. Field studies are necessary to evaluate its effectiveness in real-world agricultural settings .

Plant Growth Regulation :
Triazole-based compounds can act as plant growth regulators. They may influence the hormonal balance within plants, promoting growth and enhancing resistance to environmental stressors . Further studies are required to quantify these effects specifically for this compound.

Materials Science Applications

The compound's structural characteristics make it suitable for various applications in materials science.

Polymer Chemistry :
Due to its ability to form stable bonds, this compound can be utilized in synthesizing new polymers. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability .

Nanotechnology :
The compound's unique chemical structure may allow it to serve as a precursor for nanomaterials. Research into the synthesis of nanoparticles using hydrazone derivatives has shown promising results in creating materials with specific electronic and optical properties .

Data Tables and Case Studies

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Agricultural ChemistryFungicidal ActivityPotential fungicide against crop diseases
Plant Growth RegulationInfluences hormonal balance for growth enhancement
Materials SciencePolymer ChemistryEnhances mechanical properties of polymers
NanotechnologyPromising precursor for nanoparticles

Mechanism of Action

The mechanism of action of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Triazole Substituents

  • Compound: N′-[(1E)-1-(Biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Key Difference: The triazole ring is substituted with a 4-methoxyphenyl group at position 5 instead of a 4-methylphenyl.
  • ZE-4b (): N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide Key Difference: Pyridine replaces methylphenyl at position 5.

Analogues with Varied Hydrazide Backbones

  • Compound : (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

    • Key Difference : A benzofuran group replaces the biphenyl system.
    • Impact : Benzofuran’s planar aromatic structure may enhance π-π stacking interactions in biological targets, but the reduced steric bulk compared to biphenyl could alter binding specificity .
  • Compound: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Key Difference: Chlorophenyl groups and a thione (-S-) group replace the sulfanyl acetohydrazide.

Research Findings and Implications

  • Electronic and Steric Effects : The biphenyl and bis-methylphenyl groups in the target compound create significant steric bulk, which may limit membrane permeability but improve target specificity compared to smaller analogues (e.g., ’s benzofuran derivative) .
  • Enzyme assays are needed for validation .
  • Synthetic Flexibility : The acetohydrazide backbone allows for modular substitution, as seen in and , enabling tuning of electronic properties (e.g., pyridine for basicity, methoxy for polarity) .

Biological Activity

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound characterized by its complex structure, incorporating biphenyl and triazole moieties. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections detail the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C27H27N5O2SC_{27}H_{27}N_{5}O_{2}S, with a molecular weight of approximately 485.6 g/mol. Its IUPAC name is 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide.

PropertyValue
Molecular FormulaC27H27N5O2S
Molecular Weight485.6 g/mol
IUPAC Name2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide
InChI KeyPEPFZFVHDZKFIZ-TURZUDJPSA-N

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Biphenyl Moiety : Achieved through Suzuki coupling reactions.
  • Synthesis of Triazole Ring : Cyclization reactions involving hydrazine and dicarbonyl compounds.
  • Thioacetohydrazide Formation : Reaction of thioesters with hydrazine.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • In vitro studies have shown that derivatives containing triazole and hydrazide functionalities possess notable antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • Mechanism of Action : It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation .
  • Case Study : A derivative demonstrated selective cytotoxicity against leukemia cell lines with GI50 values indicating effective inhibition at low concentrations .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Antimicrobial Efficacy : A study reported that triazole derivatives showed significant antibacterial activity comparable to standard antibiotics .
  • Cytotoxicity : Another investigation highlighted the cytotoxic effects of pyrazoline derivatives against various cancer cell lines .

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